N-( (1-(4-metil-1,2,3-tiadiazol-5-carbonil)piperidin-4-il)metil)-2-etoxi-acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-ethoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C14H22N4O3S and its molecular weight is 326.42. The purity is usually 95%.

BenchChem offers high-quality 2-ethoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Los derivados de imidazol, incluido nuestro compuesto de interés, han mostrado propiedades antibacterianas prometedoras. Los investigadores han explorado su potencial como nuevos agentes antimicrobianos contra diversas cepas bacterianas .

- Algunos compuestos que contienen imidazol exhiben actividad antitumoral. Los investigadores han estudiado sus efectos sobre las líneas celulares cancerosas, incluida su capacidad para inhibir el crecimiento tumoral e inducir la apoptosis .

- Los derivados de imidazol se han investigado por sus efectos antiinflamatorios. Estos compuestos pueden modular las vías inflamatorias y reducir el daño relacionado con la inflamación .

- Las moléculas basadas en imidazol se han explorado como posibles agentes antivirales. Los investigadores han estudiado su eficacia contra las infecciones virales, incluido el VIH y otros virus .

- Algunos derivados de imidazol exhiben propiedades antidiabéticas. Estos compuestos pueden influir en el metabolismo de la glucosa, la sensibilidad a la insulina o la función pancreática .

- Los compuestos que contienen imidazol se han investigado por sus efectos ulcerogénicos. Los investigadores han estudiado su impacto en la mucosa gástrica y la formación de úlceras .

Actividad Antibacteriana

Potencial Antitumoral

Propiedades Antiinflamatorias

Actividad Antiviral

Efectos Antidiabéticos

Actividad Ulcerogénica

Actividad Biológica

2-ethoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity based on various studies, highlighting its anticancer properties, antimicrobial efficacy, and structure-activity relationships (SAR).

Chemical Structure

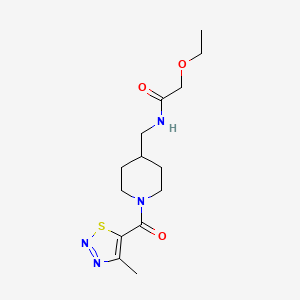

The compound features a piperidine ring linked to a thiadiazole moiety via an acetamide group. Its structure can be represented as follows:

where x, y, z, a, and b represent the number of respective atoms in the compound. The presence of the thiadiazole ring is significant for its biological activity.

Anticancer Activity

Research has indicated that thiadiazole derivatives exhibit promising anticancer properties. A study by El-Naggar et al. reported that various 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against Ehrlich Ascites Carcinoma (EAC) cells in vivo. The compounds showed tumor growth inhibition after 14 days of treatment, suggesting their potential as anticancer agents .

Case Studies

- Cytotoxicity Against Cancer Cell Lines :

- In vitro studies have shown that derivatives of 1,3,4-thiadiazoles can inhibit the growth of several human cancer cell lines including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon cancer (HCT15). Notably, some compounds exhibited IC50 values as low as 4.27 µg/mL against the SK-MEL-2 cell line .

- Mechanism of Action :

Antimicrobial Activity

The antimicrobial potential of 2-ethoxy-N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)acetamide has also been explored. A review highlighted that thiadiazole derivatives possess significant activity against various pathogens.

Antimicrobial Efficacy

- Minimum Inhibitory Concentration (MIC) :

- Biofilm Inhibition :

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives can be significantly influenced by their structural components.

| Structural Feature | Effect on Activity |

|---|---|

| Presence of piperidine ring | Enhances lipophilicity and binding affinity |

| Substituents on thiadiazole ring | Variations lead to different levels of cytotoxicity and antimicrobial efficacy |

| Acetamide linkage | Critical for maintaining biological activity |

Research indicates that modifications in substituents can lead to enhanced or diminished biological activities, emphasizing the importance of SAR studies in drug design .

Propiedades

IUPAC Name |

2-ethoxy-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3S/c1-3-21-9-12(19)15-8-11-4-6-18(7-5-11)14(20)13-10(2)16-17-22-13/h11H,3-9H2,1-2H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJUZQFBHDYUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)NCC1CCN(CC1)C(=O)C2=C(N=NS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.42 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.